molecular formula C21H21F3N6O2 B3000532 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1040678-53-2

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B3000532
CAS No.: 1040678-53-2
M. Wt: 446.434
InChI Key: KCUBWMDLLHBVPF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a tetrazole-methoxyphenyl moiety and a trifluoromethylphenyl-methanone group. The methoxyphenyl substituent may contribute to solubility and electronic effects, influencing receptor binding. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, GPCRs, and ion channels.

Properties

IUPAC Name

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-32-18-8-6-17(7-9-18)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)15-2-4-16(5-3-15)21(22,23)24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUBWMDLLHBVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperazine Ring : A common motif in pharmacology, known for its ability to interact with various biological targets.
  • Tetrazole Moiety : This five-membered ring contributes to the compound's lipophilicity and potential receptor binding capabilities.
  • Trifluoromethyl Group : Enhances metabolic stability and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors, which are critical in neurological functions.

Key Mechanisms:

  • Receptor Binding : The tetrazole moiety is believed to facilitate binding to glutamate receptors, influencing excitatory neurotransmission.
  • Enzyme Modulation : The piperazine ring may interact with various enzymes, potentially altering metabolic pathways associated with neuroprotection or anti-inflammatory effects.

Biological Activity Data

A summary of relevant biological activities observed in research studies is presented in the following table:

Activity TypeObserved EffectsReference
AnticonvulsantSignificant reduction in seizure activity
AntitumorIC50 values indicating cytotoxicity against cancer cells
NeuroprotectiveModulation of glutamate levels, reducing neurotoxicity
Anti-inflammatoryInhibition of pro-inflammatory cytokines

1. Anticonvulsant Activity

In a study evaluating anticonvulsant properties, the compound demonstrated a notable ability to reduce seizure frequency in animal models. The SAR analysis indicated that modifications to the methoxyphenyl group enhanced its efficacy, suggesting that this moiety plays a crucial role in its anticonvulsant activity.

2. Antitumor Efficacy

Research into the cytotoxic effects against various cancer cell lines revealed that the compound exhibited significant antitumor activity. For instance, an IC50 value of less than 2 µg/mL was recorded against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its therapeutic potential. Key findings include:

  • Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor affinity.
  • Trifluoromethyl Group : This substitution increases metabolic stability and may enhance binding interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Structural Differences vs. Target Compound Potential Biological Implications References
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone - Fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating)
- Thienyl group vs. trifluoromethylphenyl
- Reduced solubility compared to methoxyphenyl analog
- Thienyl group may alter metabolic stability or receptor selectivity
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl] - Pyrazoline ring vs. tetrazole
- Lacks piperazine core
- Pyrazoline may confer different conformational flexibility
- Absence of piperazine limits interaction with amine-sensitive targets (e.g., serotonin receptors)
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride - Imidazole vs. tetrazole
- Ethyl substitution on imidazole
- Imidazole’s basicity may affect pharmacokinetics (e.g., increased plasma protein binding)
- Ethyl group could enhance lipophilicity

Pharmacokinetic and Pharmacodynamic Considerations

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5 estimated) but may reduce aqueous solubility. Comparable to analogs in , which exhibit moderate blood-brain barrier penetration .
  • Methoxyphenyl vs. Fluorophenyl : Methoxy substitution (logD ~2.8) likely improves solubility compared to fluorophenyl analogs (logD ~3.2), as seen in .
  • Piperazine Core : Facilitates hydrogen bonding with targets (e.g., kinases or GPCRs), though selectivity depends on tetrazole/aryl substitutions .

Antiproliferative Activity

Piperazine-tetrazole hybrids () demonstrate moderate antiproliferative activity against cancer cell lines (IC₅₀: 5–20 µM). The trifluoromethylphenyl group in the target compound may enhance potency by promoting hydrophobic interactions with oncogenic targets (e.g., tubulin or topoisomerases) .

Ferroptosis Induction

The methoxyphenyl group may act as an antioxidant, counteracting ferroptosis in normal cells, while the trifluoromethylphenyl moiety could induce lipid peroxidation in cancer cells .

Bioavailability and Toxicity

  • Toxicity Risks : Piperazine derivatives may exhibit off-target effects (e.g., hERG inhibition), necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2 : Alkylation of the tetrazole with a piperazine derivative, often using a bromomethyl intermediate.
  • Step 3 : Coupling with a trifluoromethylphenyl ketone via nucleophilic acyl substitution.
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly affect reaction kinetics and byproduct formation. For example, higher temperatures may lead to decomposition of the trifluoromethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>95% required for pharmacological studies) with a C18 column and acetonitrile/water gradient .
  • NMR : 1^1H and 13^13C NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3), tetrazole (δ ~8.5 ppm for aromatic protons), and trifluoromethyl (δ ~120–125 ppm in 19^19F NMR) groups .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the tetrazole ring) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Impurity 1 : Unreacted piperazine intermediates due to incomplete alkylation. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of tetrazole to piperazine) .
  • Impurity 2 : Hydrolysis of the trifluoromethyl group under acidic conditions. Use anhydrous solvents and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : The -CF3_3 group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in enzyme-binding studies). This can be quantified via Hammett substituent constants (σm_m = 0.43 for -CF3_3) .
  • Bioactivity : The group improves metabolic stability and membrane permeability, as shown in comparative studies with non-fluorinated analogs (e.g., 2x higher half-life in hepatic microsomes) .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Dose-Response Curves : Use at least 10 concentration points with triplicate measurements to improve statistical power .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) against related targets?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications at the tetrazole (e.g., replacing methoxyphenyl with chlorophenyl) or piperazine (e.g., N-methylation) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors, followed by MD simulations to assess stability .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Experimental Design & Data Analysis

Q. How should researchers design a robust pharmacokinetic study for this compound?

  • Methodological Answer :

  • In Vivo Design : Use a crossover study in rodents (n ≥ 6/group) with IV and oral administration to calculate bioavailability (F%). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24h post-dose .
  • Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Use deuterated internal standards for precision .

Q. What statistical methods are appropriate for analyzing contradictory spectral data (e.g., NMR vs. X-ray results)?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : To identify outliers in spectral datasets .
  • Bayesian Inference : Weigh conflicting data points based on prior probabilities (e.g., X-ray data has higher certainty than NMR for stereochemistry) .

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